molecular formula C7H9NO3S B2460416 N-(3-hydroxyphenyl)methanesulfonamide CAS No. 71290-40-9

N-(3-hydroxyphenyl)methanesulfonamide

Cat. No. B2460416
Key on ui cas rn: 71290-40-9
M. Wt: 187.21
InChI Key: DJQWZMOQUBMZGR-UHFFFAOYSA-N
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Patent
US09381191B2

Procedure details

2 g (18.33 mmol) of 3-aminophenol were dissolved in 6 ml of pyridine with magnetic stirring, the mixture was cooled to 10° C. and then 1.8 ml (23.26 mmol) of methanesulfonyl chloride were added. The cold bath was withdrawn and the mixture was stirred at r.t. for 18 h before being diluted with 100 ml of a saturated NaCl aqueous solution. The aqueous phase was extracted with 100 ml of ethyl acetate. The organic phase was washed with 50 ml of a saturated NaHCO3 aqueous solution, extracted with 50 ml of an aqueous solution of NaOH (0.5 N). The basic aqueous phase was washed with 2×100 ml of ethyl acetate and then acidified down to pH 2-3 by adding a 1N HCl aqueous solution. The acidified aqueous phase was extracted with 2×100 ml of ethyl acetate. The combined organic phases were washed with 100 ml of a saturated NaCl aqueous solution and then dried on Na2SO4 which was then removed by filtration. The obtained filtrate was concentrated in vacuo. 3.3 g (yield=80%) of N-(3-hydroxyphenyl)methanesulfonamide were obtained as an oil. LC-MS: m/z=186 (M-H+); UV purity at 254 nm=81%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][S:10](Cl)(=[O:12])=[O:11]>N1C=CC=CC=1>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][S:10]([CH3:9])(=[O:12])=[O:11])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was withdrawn
ADDITION
Type
ADDITION
Details
before being diluted with 100 ml of a saturated NaCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 50 ml of a saturated NaHCO3 aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of an aqueous solution of NaOH (0.5 N)
WASH
Type
WASH
Details
The basic aqueous phase was washed with 2×100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
by adding a 1N HCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous phase was extracted with 2×100 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 100 ml of a saturated NaCl aqueous solution
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4 which
CUSTOM
Type
CUSTOM
Details
was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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